molecular formula C11H16ClNO3 B6607892 propan-2-yl 2-amino-5-methoxybenzoate hydrochloride CAS No. 2137597-86-3

propan-2-yl 2-amino-5-methoxybenzoate hydrochloride

Cat. No.: B6607892
CAS No.: 2137597-86-3
M. Wt: 245.70 g/mol
InChI Key: WEWCFAQYDDWHRI-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride is a chemical research compound offered as a molecular building block for scientific investigation. This benzoate ester derivative, characterized by the presence of both amine and methoxy functional groups, serves as a valuable intermediate in synthetic organic chemistry and pharmaceutical research . The compound is supplied as the hydrochloride salt to enhance its stability and solubility in various experimental conditions. Research Applications: Researchers utilize this compound in the synthesis and development of more complex molecules. Its structure makes it a versatile precursor for creating libraries of compounds for screening in drug discovery projects . The presence of the reactive amino group allows for further functionalization, making it a key starting material in heterocyclic chemistry and the preparation of specialized organic materials. Handling and Safety: This product is intended for research purposes only and is not classified as a medicinal product or a medical device. It is strictly for use in a controlled laboratory environment by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or animal use . Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

propan-2-yl 2-amino-5-methoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)15-11(13)9-6-8(14-3)4-5-10(9)12;/h4-7H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWCFAQYDDWHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 2-Amino-5-Methoxybenzoic Acid

The most straightforward route involves the esterification of 2-amino-5-methoxybenzoic acid with isopropanol under acidic or coupling-agent-mediated conditions.

Acid-Catalyzed Fischer Esterification
In a Dean-Stark apparatus, 2-amino-5-methoxybenzoic acid (1.0 equiv) reacts with excess isopropanol (5.0 equiv) in toluene, catalyzed by p-toluenesulfonic acid (0.1 equiv) at reflux (110–120°C) for 8–12 hours. Water removal via azeotropic distillation drives the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with aqueous NaHCO₃, and the crude ester is extracted into ethyl acetate. Hydrochloride salt formation is achieved by bubbling dry HCl gas through the ester dissolved in anhydrous diethyl ether, yielding propan-2-yl 2-amino-5-methoxybenzoate hydrochloride as a crystalline solid (typical yield: 72–78%).

Coupling Agent-Mediated Esterification
To avoid side reactions at the amino group, N,N′-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) facilitate ester formation in dichloromethane at 0–5°C. After 24 hours, the urea precipitate is filtered, and the ester is isolated via rotary evaporation. Hydrochloride conversion follows the same protocol as above, with yields improving to 82–85%.

Protection-Deprotection Strategy for Enhanced Selectivity

To mitigate amine interference during esterification, a protection-deprotection sequence is employed:

  • Amine Protection :
    The amino group is acetylated using acetic anhydride (1.5 equiv) in pyridine at 25°C for 4 hours, yielding N-acetyl-2-amino-5-methoxybenzoic acid.

  • Esterification :
    The protected acid undergoes DCC/DMAP-mediated coupling with isopropanol, as described in Section 1.1.

  • Deprotection and Salt Formation :
    The acetyl group is hydrolyzed using 6M HCl at 80°C for 2 hours, followed by neutralization and HCl gas treatment to precipitate the hydrochloride salt (overall yield: 68–72%).

Catalytic and Process Innovations

Palladium-Catalyzed Hydrogenation for Byproduct Reduction

In a patent-derived method, residual impurities from incomplete esterification are addressed via hydrogenation. The crude ester dissolved in tetrahydrofuran (THF) is treated with 10% Pd/C under H₂ (50 psi) at 50°C for 6 hours, reducing nitro or azide byproducts to amines. Subsequent hydrochloride formation achieves ≥99% purity (HPLC).

Solvent Optimization and Green Chemistry Approaches

Industrial-scale protocols prioritize solvent recyclability:

  • Isopropyl alcohol serves dual roles as reactant and solvent, reducing waste.

  • Water-isopropanol biphasic systems enable efficient product isolation via pH adjustment (optimal pH: 4.0–4.5).

Analytical and Spectroscopic Characterization

Purity and Yield Data

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Acid-catalyzedp-TSA/toluene110–1208–1272–7895–97
DCC/DMAPDCM0–52482–8598–99
Protection-deprotectionAc₂O/pyridine → HCl25 → 804 + 268–7297–99
Industrial scaleNa tungstate/IPA40–656–88299

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.32 (d, J = 2.4 Hz, 1H, ArH), 5.20 (septet, 1H, OCH(CH₃)₂), 3.81 (s, 3H, OCH₃), 1.35 (d, J = 6.0 Hz, 6H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (NH₃⁺), 1250 cm⁻¹ (C-O methoxy).

Industrial-Scale Process Design

Cost-Effective Catalyst Recovery

Sodium tungstate (0.5 mol%) in isopropanol enables sulfonation-free esterification, with catalyst recovery ≥90% via aqueous extraction.

Waste Minimization Strategies

  • In situ sodium thiosulfate quenching eliminates peroxides, reducing post-reaction purification steps.

  • Closed-loop solvent recycling achieves 95% isopropanol recovery via distillation .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and methoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis
Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride serves as a crucial reagent in organic synthesis. It is utilized for the synthesis of more complex molecules through various reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form quinones or reduced to yield amines, making it versatile for synthetic pathways in chemical research.

2. Mechanistic Studies
The compound’s interaction with enzymes and receptors allows researchers to study its mechanism of action. This includes binding studies that elucidate how the compound modulates enzyme activity, which is vital for understanding biochemical pathways.

Biological Applications

1. Biochemical Assays
In biological research, this compound is employed as a probe in biochemical assays. It is particularly useful for studying enzyme activities and interactions within cellular systems.

2. Anticancer Research
Recent studies have indicated that derivatives of methoxybenzoic acids exhibit potential anticancer properties. For instance, similar compounds have been investigated for their ability to inhibit tubulin polymerization, which is critical for cancer cell growth inhibition . The structure-activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance biological activity against cancer cell lines .

Medicinal Applications

1. Therapeutic Properties
Research has highlighted the anti-inflammatory and analgesic effects of this compound. Its potential therapeutic applications include treatment strategies for conditions like arthritis and chronic pain management.

2. Protein Aging Inhibition
The compound has been studied for its ability to inhibit nonenzymatic cross-linking of proteins, a process associated with aging and diabetes-related complications. By preventing advanced glycosylation end products (AGEs), it shows promise in improving protein longevity and function in biological systems .

Industrial Applications

1. Pharmaceutical Production
In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as a building block facilitates the synthesis of various medicinal compounds.

2. Food Preservation
The compound's properties may also extend to food preservation applications by inhibiting spoilage processes related to protein aging. This could lead to the development of non-toxic preservatives that enhance food shelf life without adverse health effects .

Case Studies

Case Study 1: Anticancer Activity
A study demonstrated that derivatives similar to this compound effectively inhibited cancer cell growth in vitro, with IC50 values indicating potent activity against specific tumor types .

Case Study 2: Enzyme Interaction
Research involving enzyme assays revealed that this compound could modulate the activity of certain enzymes involved in metabolic pathways, suggesting its utility in drug development aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of propan-2-yl 2-amino-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s benzoate ester contrasts with cyclohexyl esters (e.g., ), triazole rings (), and imidazole moieties (). These structural differences influence electronic properties and steric effects, affecting receptor binding or metabolic stability.

Salt Forms: Dihydrochloride salts () may offer higher solubility than monohydrochloride forms but could increase hygroscopicity.

Biological Activity: The cyclohexyl derivative () demonstrated anticonvulsant efficacy in rodent models, suggesting that bulky substituents (e.g., cyclohexyl) may enhance CNS activity. The target compound’s benzoate scaffold, however, is more akin to nonsteroidal anti-inflammatory drug (NSAID) backbones, hinting at divergent therapeutic applications.

Biological Activity

Propan-2-yl 2-amino-5-methoxybenzoate hydrochloride, also known as a derivative of methoxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15ClN2O3C_{11}H_{15}ClN_{2}O_{3} and is characterized by a methoxy group at the 5-position of the benzoate ring. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to propan-2-yl 2-amino-5-methoxybenzoate exhibit notable anticancer properties. For instance, derivatives containing amino groups have shown enhanced cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. In a comparative study, certain derivatives demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM. This suggests that the compound may serve as a potential lead in developing new anticancer therapies.

Concentration (µM) Cell Viability (%)
0100
2585
5070
10045

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Its derivatives have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table: Antimicrobial Efficacy Against Selected Pathogens

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, triggering apoptosis in cancer cells while selectively sparing normal cells .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve stereochemistry and salt formation using SHELX software for refinement (R-factor < 0.05 recommended) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~284.7 g/mol) .

What strategies are recommended for optimizing enantiomeric purity during synthesis?

Advanced Research Question

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during amino group introduction .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in key steps like esterification .
  • Chromatographic separation : Chiral HPLC with amylose-based columns achieves >99% enantiomeric excess .

How does the hydrochloride salt form impact solubility and stability in aqueous vs. organic solvents?

Basic Research Question

  • Aqueous solubility : Hydrochloride salts enhance water solubility (e.g., ~50 mg/mL in H₂O) due to ionic dissociation .
  • Organic solvents : Limited solubility in non-polar solvents (e.g., hexane); use polar aprotic solvents (DMF, DMSO) for reactions .
  • Stability : Store at 4°C in desiccated conditions; monitor degradation via TLC (Rf shift indicates hydrolysis) .

What mechanisms underlie its reported enzyme inhibition activity, and how can they be validated?

Advanced Research Question

  • Mechanistic studies : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive) .
  • Docking simulations : Molecular docking (AutoDock Vina) predicts binding to active sites (e.g., COX-2, MAO enzymes) .
  • Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .

What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-DAD : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) detect impurities <0.1% .
  • ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalysts) to meet ICH Q3D guidelines .
  • NMR spiking : Add authentic standards to identify unknown peaks in ¹H NMR spectra .

How does the compound’s stability vary under different pH and temperature conditions?

Basic Research Question

  • pH stability : Stable at pH 4–6; degrades rapidly in alkaline conditions (pH >8) via ester hydrolysis .
  • Thermal stability : Decomposes above 150°C (DSC/TGA analysis); store below 25°C .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation (use amber vials) .

What experimental approaches are used to study its interactions with biological targets like GPCRs?

Advanced Research Question

  • Radioligand binding : Compete with ³H-labeled ligands (e.g., ³H-Dopamine) in membrane preparations .
  • BRET/FRET assays : Monitor real-time conformational changes in receptors .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution .

How can multi-step synthesis be designed to minimize by-products and improve scalability?

Advanced Research Question

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) .
  • DoE optimization : Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry) for robustness .
  • In-line monitoring : Use PAT tools (e.g., FTIR probes) for real-time reaction tracking .

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